tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[(4-chloropyrimidin-2-yl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)15-7-6-14-9-13-5-4-8(12)16-9/h4-5H,6-7H2,1-3H3,(H,15,17)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXTKDKDRWAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- 4-Chloro-2-pyrimidine derivatives : Serve as electrophilic aromatic substrates.
- Aminoethyl carbamate precursors : Usually in the form of tert-butyl 2-aminoethylcarbamate or its equivalents.
- Bases and solvents : Used to facilitate nucleophilic substitution and control reaction conditions.
Typical Synthetic Route
The most common approach involves:
Formation of tert-butyl 2-aminoethylcarbamate : This is often prepared by reacting 2-aminoethanol or 2-aminoethylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to install the tert-butyl carbamate protecting group.
Nucleophilic aromatic substitution (SNAr) : The amino group of tert-butyl 2-aminoethylcarbamate attacks the 4-chloro position of 2-chloropyrimidine under controlled temperature and solvent conditions, replacing the chlorine atom with the aminoethyl carbamate side chain.
Purification and isolation : The product is purified by crystallization or chromatography to obtain this compound with high purity.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminoethylamine + di-tert-butyl dicarbonate | Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C, 2–4 hours | 85–95 | Formation of tert-butyl 2-aminoethylcarbamate |
| 2 | tert-butyl 2-aminoethylcarbamate + 4-chloro-2-pyrimidine | Solvent (e.g., DMF or acetonitrile), base (e.g., potassium carbonate), 50–80 °C, 6–12 hours | 70–90 | SNAr reaction replacing chlorine with amino group |
| 3 | Purification | Crystallization from suitable solvent or column chromatography | — | Yields depend on purity requirements |
Industrial and Patent-Reported Improvements
Patent literature (e.g., US10717703B2 and WO2019158550A1) reveals advanced synthetic methods emphasizing:
- Use of neutral forms of reagents instead of their salts to improve reaction efficiency and reduce viscosity issues during synthesis.
- Optimized molar ratios of reactants (e.g., 1:1.05 ratio of aminoethyl carbamate to chloropyrimidine) to maximize yield.
- Avoidance of excessive base or complicated order of reagent addition, simplifying scale-up and industrial production.
- Employment of solvents such as acetonitrile and bases like triethylamine or potassium carbonate under controlled temperature to maintain reaction homogeneity and high purity.
These improvements have led to higher yields (up to 93%) and purities, with better process control and reduced side reactions.
Research Findings and Observations
- Reaction Medium Viscosity : Using neutral reagent forms reduces the viscosity of the reaction mixture, facilitating stirring and mass transfer, critical for large-scale synthesis.
- Reaction Yield and Purity : Careful control of molar ratios and reaction conditions leads to yields commonly above 85%, with purity suitable for pharmaceutical intermediates.
- Solvent Choice : Polar aprotic solvents such as acetonitrile or DMF are preferred to enhance nucleophilicity and solubility of reactants.
- Base Selection : Mild bases like triethylamine or potassium carbonate are used to deprotonate the amine and promote substitution without causing side reactions.
Summary Table of Preparation Methods
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Aminoethyl carbamate form | tert-butyl protected amine | Protects amine, prevents side reactions |
| Pyrimidine substrate | 4-chloro-2-pyrimidine | Electrophilic site for nucleophilic substitution |
| Solvent | Acetonitrile, DMF | Enhances solubility and reaction rate |
| Base | Triethylamine, potassium carbonate | Facilitates nucleophilic attack, controls pH |
| Temperature | 50–80 °C | Balances reaction rate and selectivity |
| Reaction time | 6–12 hours | Ensures complete substitution |
| Molar ratio (amine:chloropyrimidine) | 1:1 to 1:1.05 | Optimizes yield and minimizes unreacted starting materials |
| Purification | Crystallization, chromatography | Achieves high purity for downstream applications |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the pyrimidinyl ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl N-[(4-Chloropyrimidin-2-yl)methyl]-N-methylcarbamate (CAS 1458615-92-3)
- Structural Differences: The methyl group on the carbamate nitrogen replaces the ethylamino chain in the target compound. The pyrimidine ring retains the 4-chloro substituent but connects via a methylene group instead of an ethylamino linker .
- Impact on Properties: Reduced steric hindrance due to the shorter methylene linker may enhance binding to hydrophobic enzyme pockets.
Ethyl 2-{[4,6-Dihydroxy-2-(methylsulfanyl)-5-pyrimidinyl]amino}-2-oxoacetate (CAS 1353502-88-1)
- Structural Differences :
- The oxoacetate moiety may confer higher electrophilicity, influencing reactivity in nucleophilic substitution reactions .
tert-Butyl (((1R,4R)-1-((2-Chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Patent Example)
- Structural Differences: A cyclohexyl-methoxy group and an iodo substituent at the pyrimidine 5-position are introduced. The ethylamino chain is replaced by a cyclohexyl-methyl linker .
- Biological Relevance :
Comparative Data Table
Key Research Findings
Synthetic Flexibility: The tert-butyl carbamate group in the target compound facilitates selective deprotection under acidic conditions, enabling sequential functionalization of the ethylamino-pyrimidine scaffold . In contrast, the methylene-linked analog (CAS 1458615-92-3) requires harsher conditions for carbamate cleavage, limiting its utility in multi-step syntheses .
Enzyme Interaction Profiles: Pyrimidine derivatives with chloro substituents (e.g., the target compound) exhibit higher affinity for ATP-binding pockets in kinases compared to hydroxy- or methylsulfanyl-substituted analogs . The ethylamino linker in the target compound enhances water solubility (logP ~1.2) relative to the methylene-linked analog (logP ~2.5), improving bioavailability .
Stability and Reactivity :
- The 4-chloro group in the target compound undergoes nucleophilic aromatic substitution more readily than the 5-iodo substituent in the patent example, enabling diversification at the pyrimidine ring .
- tert-Butyl carbamates generally exhibit superior stability under basic conditions compared to ethyl oxoacetates, which are prone to hydrolysis .
Biological Activity
tert-Butyl 2-[(4-chloro-2-pyrimidinyl)amino]ethylcarbamate, with the molecular formula and a molecular weight of 272.74 g/mol, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 272.74 g/mol
- CAS Number : 1353499-76-9
Antitumor Activity
Research indicates that compounds containing pyrimidine derivatives exhibit notable antitumor activity. Specifically, studies have shown that related pyrimidine compounds can have therapeutic indices (TI) significantly higher than traditional chemotherapeutics. For example, a derivative with structural similarities demonstrated a TI of 47.55, which is more than double that of chlorambucil (TI: 22.84), indicating a promising efficacy in cancer treatment .
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways crucial for tumor growth. Pyrimidine derivatives often interfere with nucleic acid synthesis, leading to impaired cell proliferation in rapidly dividing cancer cells .
Study on Antitumor Efficacy
A comprehensive study evaluated the antitumor effects of various pyrimidine derivatives, including this compound. The results indicated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The study also highlighted the compound's ability to inhibit angiogenesis, thus preventing tumor growth and metastasis .
Comparative Analysis with Other Compounds
The following table summarizes the therapeutic indices and mechanisms of action for several compounds related to pyrimidine derivatives:
| Compound Name | Therapeutic Index | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of nucleic acid synthesis |
| Chlorambucil | 22.84 | Alkylating agent affecting DNA |
| Related Pyrimidine Derivative | 47.55 | Induces apoptosis via caspase activation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
